molecular formula C13H20BNO2 B572393 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309980-12-8

2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B572393
CAS RN: 1309980-12-8
M. Wt: 233.118
InChI Key: YBBSPCPDRHRFBS-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups. The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also contains a 1,3,2-dioxaborolane ring, which is a five-membered ring with two carbon atoms, one boron atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources .

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory experiments include its low cost, its availability, and its ease of synthesis. In addition, this compound is a relatively stable compound, making it amenable to a variety of synthetic reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, the compound is toxic, and should be handled with caution.

Future Directions

The potential applications of 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are vast, and there are many potential future directions for research. For example, further studies could be conducted to investigate the compound’s potential therapeutic applications, such as its potential use as an anti-inflammatory or anti-cancer agent. In addition, further research could be conducted to develop improved synthetic methods for the production of this compound. Finally, further studies could be conducted to investigate the compound’s potential applications in materials science, such as its potential use as a catalyst for the synthesis of polymers materials.

Synthesis Methods

2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be synthesized using a variety of methods. One of the most widely used methods is the condensation of 2,5-dimethylpyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride in the presence of anhydrous potassium carbonate in acetonitrile. This reaction is typically carried out at room temperature and yields a product with an overall yield of up to 95%.

Scientific Research Applications

2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been used in a wide range of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It has been used as a ligand for the synthesis of coordination complexes, as a reagent for organic synthesis, and as a catalyst for the synthesis of polymers materials. In addition, this compound has been investigated for its potential use as a therapeutic agent, with studies showing that it may possess anti-inflammatory and anti-cancer properties.

Safety and Hazards

The compound is potentially harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle it with appropriate safety measures, including wearing protective gloves and eyewear .

properties

IUPAC Name

2,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-9-7-11(10(2)15-8-9)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBSPCPDRHRFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694419
Record name 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1309980-12-8
Record name 2,5-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dimethylpyridine-3-boronic acid pinacol ester
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